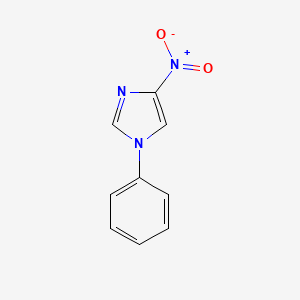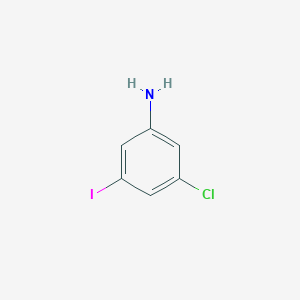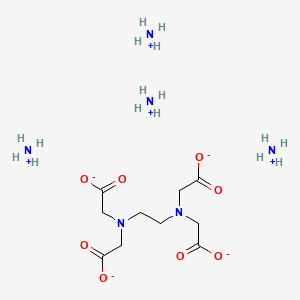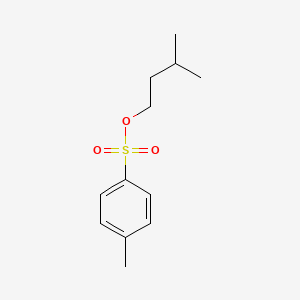
3-tert-ブチル-4-ヒドロキシ安息香酸
概要
説明
3-Tert-butyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including the synthesis of antistress agents .
科学的研究の応用
3-Tert-butyl-4-hydroxybenzoic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential use in developing anti-inflammatory and anticancer agents.
作用機序
Target of Action
The primary targets of 3-Tert-butyl-4-hydroxybenzoic acid are the COX-2 and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, and inhibiting them can lead to more effective and safer anti-inflammatory drugs .
Mode of Action
3-Tert-butyl-4-hydroxybenzoic acid interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .
Biochemical Pathways
The inhibition of COX-2 and 5-LOX enzymes by 3-Tert-butyl-4-hydroxybenzoic acid affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes involved in this pathway, 3-Tert-butyl-4-hydroxybenzoic acid reduces the production of these mediators, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
It is known that the compound is metabolized in the body, with one of the major metabolites being 3,5-di-tert-butyl-4-hydroxybenzoic acid
Result of Action
The molecular and cellular effects of 3-Tert-butyl-4-hydroxybenzoic acid’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 and 5-LOX enzymes, the compound decreases the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
準備方法
The synthesis of 3-tert-butyl-4-hydroxybenzoic acid typically involves the following steps :
Starting Material: The process begins with 2,6-di-tert-butylphenol.
Formation of Alkali Metal Phenolate: The 2,6-di-tert-butylphenol is reacted with a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.
Carboxylation: The alkali metal phenolate is then reacted with carbon dioxide to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid.
This method ensures a high and stable yield of the desired product .
化学反応の分析
3-Tert-butyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
3-Tert-butyl-4-hydroxybenzoic acid can be compared with other similar compounds, such as:
3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound has two tert-butyl groups and exhibits similar antioxidant properties.
4-Hydroxybenzoic acid: Lacks the tert-butyl group but is also used for its antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups.
The uniqueness of 3-tert-butyl-4-hydroxybenzoic acid lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antioxidant .
特性
IUPAC Name |
3-tert-butyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDJRIEGYDIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559865 | |
| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66737-88-0 | |
| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating 3-Tert-butyl-4-hydroxybenzoic acid into poly(p-oxybenzoate)s (POBs)?
A1: [] Incorporating 3-Tert-butyl-4-hydroxybenzoic acid alongside 3,5-di-tert-butyl-4-hydroxybenzoic acid into POBs as a co-monomer significantly enhances the solubility of the resulting copolymers in various organic solvents. This is in contrast to homopolymers of 3-Tert-butyl-4-hydroxybenzoic acid, which exhibit poor solubility. The improved solubility is particularly notable in copolymers with a weight average molecular weight (Mw) of 20,000 and a monomer feed ratio of 40/60–50/50. These copolymers demonstrated solubility in solvents such as tetrahydrofuran, chloroform, N,N-dimethylformamide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















